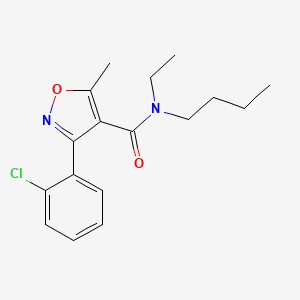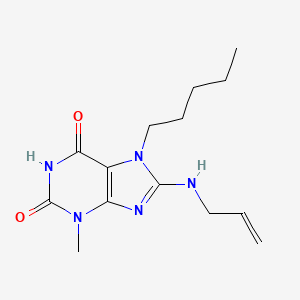![molecular formula C27H28N2O2S2 B15031902 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B15031902.png)
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)benzamide is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)benzamide typically involves multiple steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a benzylamine derivative with a carbonyl compound in the presence of a sulfur source, such as thiourea, under acidic conditions.
Benzamide Formation: The resulting thiazolidinone intermediate is then reacted with a benzoyl chloride derivative to form the benzamide structure.
Final Coupling: The final step involves coupling the thiazolidinone-benzamide intermediate with a 3-methylphenylmethylsulfanyl ethylamine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group to form alcohol derivatives.
Substitution: The benzyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl and methylphenyl derivatives.
Aplicaciones Científicas De Investigación
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: The compound is used to investigate the mechanisms of action of thiazolidinone derivatives in biological systems.
Industrial Applications: It can be used as a precursor for the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.
Pathways: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell cycle regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoate
- 3-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1-pentyl-1,3-dihydro-2H-indol-2-one
Uniqueness
4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives. The presence of both benzyl and methylphenylmethylsulfanyl groups enhances its potential as a multifunctional therapeutic agent.
Propiedades
Fórmula molecular |
C27H28N2O2S2 |
|---|---|
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzamide |
InChI |
InChI=1S/C27H28N2O2S2/c1-20-6-5-9-22(16-20)18-32-15-14-28-26(31)23-10-12-24(13-11-23)27-29(25(30)19-33-27)17-21-7-3-2-4-8-21/h2-13,16,27H,14-15,17-19H2,1H3,(H,28,31) |
Clave InChI |
PJACSAYKRMJJCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CSCCNC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzylidene}-5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15031822.png)
![6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031830.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B15031843.png)
![2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15031847.png)
![1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol](/img/structure/B15031850.png)

![2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B15031866.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]propanamide](/img/structure/B15031870.png)
![3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B15031877.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031878.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide](/img/structure/B15031909.png)

